Diphenyleneiodonium

Description

An NADPH oxidase 2 (NOX2) inhibitor.

Diphenyleneiodonium is a natural product found in Ixora coccinea with data available.

Structure

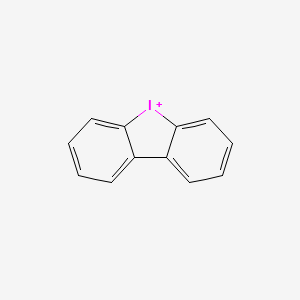

2D Structure

Properties

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924595 | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244-54-2 | |

| Record name | Diphenyleneiodonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzo[b,d]iodol-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLENEIODONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenyleneiodonium chloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Diphenyleneiodonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound chloride (DPI) is a classical and widely utilized pharmacological inhibitor, primarily recognized for its potent, irreversible inhibition of flavoenzymes. Its principal target is the family of NADPH oxidases (NOX), key enzymes in the production of cellular reactive oxygen species (ROS). This function has established DPI as an invaluable tool for investigating the roles of NOX-derived ROS in a myriad of physiological and pathological processes. However, the utility of DPI is nuanced by its lack of specificity. It demonstrates significant inhibitory activity against other flavin-containing enzymes, including nitric oxide synthases and mitochondrial respiratory chain components. This guide provides a comprehensive technical overview of the molecular mechanisms of DPI, presenting quantitative inhibitory data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in the rigorous design and interpretation of their experiments.

Core Mechanism of Action: Irreversible Flavoenzyme Inhibition

The primary mechanism of action for this compound is the inhibition of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as prosthetic groups. DPI acts as an irreversible inhibitor, targeting the reduced form of the flavin cofactor.

Inhibition of NADPH Oxidase (NOX): DPI is most renowned as a pan-inhibitor of the NOX enzyme family.[1] The catalytic core of NOX enzymes involves the transfer of electrons from NADPH, via a flavin cofactor (FAD), to molecular oxygen to produce superoxide (O₂⁻). DPI irreversibly binds to the reduced flavin moiety, forming a stable covalent adduct. This action effectively blocks the electron transfer chain, thereby halting superoxide production.[2] The enzyme is protected from DPI inhibition by the presence of its substrate, NADPH, which maintains the flavin group in an oxidized state.[3][4]

Quantitative Data: Inhibitory Profile of DPI

DPI exhibits a broad inhibitory spectrum. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) varies depending on the target enzyme and the experimental system.

| Target Enzyme/Process | Biological System/Assay | IC₅₀ / EC₅₀ Value | Reference(s) |

| NADPH Oxidase | General (pan-NOX inhibitor) | Low nanomolar to low micromolar | [1][3] |

| Nitric Oxide Synthase (NOS) | Macrophage iNOS | 5 nM - 50 nM | |

| Endothelial NOS (eNOS) | 180 nM - 300 nM | [5][6] | |

| Macrophage & Endothelial NOS | 50 - 150 nM | [4][5] | |

| Mitochondrial Respiration | Basal Respiration (Complex I) | IC₅₀ ≈ 50 nM | [7] |

| NADH-ubiquinone oxidoreductase | Potent inhibitor | [8] | |

| Cholinesterases | Acetylcholinesterase (AChE) | IC₅₀ ≈ 8 µM | [9] |

| Butyrylcholinesterase (BChE) | IC₅₀ ≈ 0.6 µM | [9] | |

| Ion Channels & Pumps | L-type Ca²⁺ Current | IC₅₀ ≈ 40.3 µM | [10] |

| Internal Ca²⁺ Pump (SERCA) | Modest inhibitor | [9] | |

| Other Receptors/Channels | TRPA1 Activator | EC₅₀ = 1 - 3 µM | [11] |

| GPR3 Agonist | EC₅₀ = 1 µM | [12] | |

| Physiological Processes | Rat Cardiac Myocyte Contraction | IC₅₀ ≈ 0.17 µM | [10] |

| ACh-induced Vasodilation | IC₅₀ ≈ 180 nM | [6] |

Off-Target Mechanisms and Broader Cellular Impacts

A critical consideration for researchers is DPI's significant activity beyond NOX inhibition.

Mitochondrial Respiration

DPI is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase) , which is also a flavoprotein.[7][8][13] This inhibition disrupts cellular energy metabolism by reducing ATP production.[7] Paradoxically, while DPI is used to inhibit ROS production by NOX, its action on mitochondria can induce mitochondrial superoxide generation, leading to apoptosis.[14][15] It has also been shown to selectively inhibit superoxide production during reverse electron transport without affecting forward electron transport.[16]

Other Flavoenzyme and Non-Flavoenzyme Targets

-

Nitric Oxide Synthase (NOS): As flavoenzymes, both inducible (iNOS) and endothelial (eNOS) nitric oxide synthases are irreversibly inhibited by DPI, complicating studies on the interplay between ROS and nitric oxide.[4][5]

-

Xanthine Oxidase & Cytochrome P450 Reductase: These additional flavoenzymes are also known targets.[3][13]

-

Cholinesterases: DPI is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), an action unrelated to flavoenzymes.[9]

-

Calcium Homeostasis: DPI can inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and L-type calcium channels, directly affecting intracellular calcium signaling.[9][10]

Impact on Cellular Signaling Pathways

By modulating ROS levels and other cellular targets, DPI influences numerous downstream signaling cascades.

ROS-Dependent Signaling

Inhibition of NOX by DPI reduces intracellular ROS, which can suppress redox-sensitive signaling pathways. For example, in zebrafish cells, DPI was shown to suppress the light-dependent activation of the ERK/MAPK cascade, a key pathway for transducing photic signals.[17]

Induction of Senescence and Apoptosis

The cellular response to DPI treatment can diverge between senescence and apoptosis, often depending on p53 status.

-

Senescence: In p53-proficient cancer cells, treatment with low, non-toxic doses of DPI can decrease ROS levels and upregulate p53/p21 proteins, leading to cellular senescence.[1][18]

-

Apoptosis: In p53-deficient cells, or at higher concentrations where mitochondrial effects dominate, DPI can induce apoptosis.[1] The mechanism involves the DPI-induced production of mitochondrial superoxide, which leads to a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of executioner caspases like caspase-3.[14][15]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on DPI's mechanism of action. Researchers should optimize concentrations and incubation times for their specific cell or tissue models.

Protocol: Measuring NADPH Oxidase Activity

This protocol describes a common method using Nitroblue Tetrazolium (NBT) reduction.

-

Cell Preparation: Isolate and prepare neutrophils (or other target cells), suspending approximately 5x10⁶ cells in a suitable buffer (e.g., PBS).[19]

-

Inhibitor Pre-incubation: Pre-incubate cell aliquots with desired concentrations of DPI (e.g., 10 nM - 10 µM) or vehicle control for 15-30 minutes at 37°C.

-

Initiation of Reaction: Add NBT solution to a final concentration of 1 mg/mL. To stimulate the respiratory burst, add an agonist like Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).

-

Incubation: Incubate the mixture for 20-30 minutes in a thermostat-controlled water bath at 37°C. The reduction of soluble yellow NBT by superoxide produces an insoluble purple formazan precipitate.

-

Termination: Stop the reaction by adding 1 M HCl.[19]

-

Quantification: Centrifuge the samples to pellet the cells and formazan. Discard the supernatant and solubilize the formazan precipitate in a known volume of DMSO (e.g., 400 µL).[19]

-

Measurement: Measure the optical density (OD) of the solubilized formazan at 560 nm using a spectrophotometer. A decrease in OD in DPI-treated samples compared to the stimulated control indicates inhibition of NADPH oxidase activity.

Alternative Method: For more specific detection of superoxide, HPLC analysis of dihydroethidium (DHE) oxidation to 2-hydroxyethidium (2-E⁺OH) is recommended.[20]

Protocol: Assessing Mitochondrial Respiration

This protocol uses extracellular flux analysis to measure the oxygen consumption rate (OCR).

-

Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

-

Inhibitor Preparation: Prepare a range of DPI concentrations in the assay medium.

-

Assay Setup: The day of the assay, replace the growth medium with the assay medium and incubate the cells in a CO₂-free incubator for 1 hour. Load the prepared DPI concentrations into the injector ports of the sensor cartridge.

-

Measurement: Place the cell plate in the Seahorse XFe96 Analyzer. Initiate a protocol that first measures the basal OCR, then injects the different concentrations of DPI and measures the subsequent changes in OCR.[7]

-

Data Analysis: The analyzer software calculates OCR in real-time. The basal respiration rate can be used to calculate the IC₅₀ of DPI for mitochondrial inhibition.[7]

Protocol: Detection of Apoptosis via DNA Fragmentation

This protocol outlines the detection of apoptosis by analyzing DNA laddering on an agarose gel.

-

Cell Treatment: Treat cultured cells with DPI (e.g., 5-25 µM) or vehicle control for a specified period (e.g., 12-24 hours).

-

DNA Extraction: Harvest both adherent and floating cells. Extract genomic DNA using a commercial apoptosis DNA laddering kit or a standard phenol-chloroform extraction protocol designed to preserve small DNA fragments.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis, whereas DNA from healthy cells will appear as a single high-molecular-weight band.[14][15]

Alternative Method: Apoptosis can also be quantified by measuring the sub-G1 peak using propidium iodide (PI) staining followed by flow cytometry.[14][15]

Conclusion and Caveats for Researchers

This compound chloride is a powerful and historically significant inhibitor of NADPH oxidase. Its utility in dissecting the role of NOX-derived ROS is undeniable. However, researchers must proceed with caution and a full understanding of its polypharmacology.

Key Considerations:

-

Lack of Specificity: DPI is not a specific NOX inhibitor. Its potent effects on mitochondrial respiration, nitric oxide synthases, and other enzymes can confound data interpretation.[9][21]

-

Concentration Dependence: The cellular effects of DPI are highly concentration-dependent. Low nanomolar concentrations may primarily inhibit NOX and NOS, while higher nanomolar to micromolar concentrations will significantly impact mitochondrial function.

-

Paradoxical ROS Effects: While DPI inhibits NOX-mediated ROS, it can simultaneously increase mitochondrial ROS production, creating a complex cellular redox environment.[14]

To ensure robust and accurately interpreted results, it is imperative to:

-

Use the lowest effective concentration of DPI possible.

-

Validate key findings using more specific second-generation NOX inhibitors or genetic approaches (e.g., siRNA, knockout models).

-

Explicitly consider and test for potential off-target effects, particularly on mitochondrial function, in the context of the experimental question.

References

- 1. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory actions of this compound on endothelium-dependent vasodilatations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]

- 10. koreascience.kr [koreascience.kr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound chloride, an inhibitor of reduced nicotinamide adenine dinucleotide phosphate oxidase, suppresses light-dependent induction of clock and DNA repair genes in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]

- 19. NADPH Oxidase: a Target for the Modulation of the Excessive Oxidase Damage Induced by Overtraining in Rat Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Diphenyleneiodonium (DPI): A Technical Guide for Researchers

An In-Depth Examination of its Applications, Mechanisms, and Methodologies in Scientific Research

Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool in biomedical research, primarily known for its potent inhibitory effects on flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes. This guide provides a comprehensive overview of DPI's applications, mechanisms of action, and detailed experimental protocols for its use in a research setting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of cellular signaling, oxidative stress, and various disease models.

Core Mechanism of Action: Inhibition of Flavoenzymes

This compound exerts its inhibitory effects primarily through the irreversible inactivation of flavin-containing enzymes. The core mechanism involves the reduction of DPI by the flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) cofactor within the enzyme's active site. This process generates a highly reactive phenylating agent that covalently modifies the flavin moiety or nearby amino acid residues, leading to irreversible enzyme inhibition.

Its most prominent target is the NADPH oxidase (NOX) enzyme complex, which is responsible for the regulated production of reactive oxygen species (ROS) in various cell types. By inhibiting NOX enzymes, DPI serves as a critical tool for investigating the role of ROS in a multitude of physiological and pathological processes.

However, it is crucial to recognize that DPI is not entirely specific for NOX enzymes. It can also inhibit other flavoenzymes, including:

-

Nitric Oxide Synthases (NOS): Both inducible NOS (iNOS) and endothelial NOS (eNOS) are susceptible to DPI inhibition.[1]

-

Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by DPI.[1]

-

Mitochondrial Complex I (NADH-ubiquinone oxidoreductase): DPI can interfere with mitochondrial respiration by inhibiting Complex I, a critical component of the electron transport chain.[2][3]

This lack of absolute specificity necessitates careful experimental design and interpretation of results, often requiring the use of complementary inhibitors or genetic models to confirm the specific involvement of NOX enzymes.

Key Research Applications of this compound

The multifaceted inhibitory profile of DPI has led to its application in a wide array of research areas:

-

Inflammation and Immunology: By blocking NOX-dependent ROS production in phagocytic cells like neutrophils and macrophages, DPI is used to study the role of oxidative stress in inflammatory responses, pathogen clearance, and immune signaling.[4]

-

Cancer Biology: Researchers utilize DPI to investigate the involvement of ROS in cancer cell proliferation, survival, and senescence. Studies have shown that DPI can induce cell cycle arrest and apoptosis in various cancer cell lines.[5][6]

-

Cardiovascular Research: DPI has been instrumental in elucidating the role of NOX-derived ROS in cardiovascular physiology and pathology, including endothelial dysfunction, hypertension, and cardiac hypertrophy.[7][8]

-

Neurobiology: The compound is used to explore the contribution of oxidative stress to neurodegenerative diseases and neuronal signaling pathways.[9]

-

Cell Signaling: DPI is a valuable tool for dissecting signaling pathways that are modulated by ROS, such as the MAP kinase and p53 pathways.[1]

Quantitative Data: Inhibitory Concentrations and Cellular Effects

The effective concentration of DPI can vary significantly depending on the cell type, the specific enzyme being targeted, and the experimental conditions. The following tables summarize key quantitative data from various studies.

| Target | Cell/System | IC50 / Effective Concentration | Reference |

| NADPH Oxidase (NOX) | |||

| Neutrophils (PMA-stimulated) | 1.8 µM | [10] | |

| Neutrophils (fMLP/cytochalasin B-stimulated) | 2.7 µM | [10] | |

| Rat Cardiac Myocytes (Nox2 and Nox4) | ~3 µM (used to eliminate Nox activity) | [7] | |

| Calcium Current (ICa) | Rat Cardiac Myocytes | ~40 µM | [7][8] |

| Cell Contraction | Rat Ventricular Myocytes | ~0.17 µM | [7][8] |

| Cell Viability/Growth | HCT116 Colon Cancer Cells | Growth inhibition observed at 125 nM - 4 µM | [5] |

| ARPE-19 Cells | Dose- and time-dependent growth inhibition | [1] | |

| Cancer Stem Cell Model | 5.52 nM (sphere formation), 12 nM (colony formation) |

Table 1: Inhibitory and effective concentrations of this compound in various biological systems.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| MC3T3-E1 | Function assay | 10 µM | 30 min | Blocked ROS generation and NOX expression | [1] |

| RAW264.7 | Function assay | 10 µM | 4 days | Inhibited RANKL-induced osteoclast differentiation | [1] |

| HCT116 p53+/+ | Cell Viability (MTT) | 0.125 - 4 µM | 24 hours | Significant decrease in cell growth | [5] |

| HCT116 p53-/- | Cell Viability (MTT) | Concentration-dependent decrease | 24 hours | Significant decrease in cell growth | [5] |

| MG-63 | Mitochondrial Membrane Potential | 100 µM | 30 min | Drop in mitochondrial membrane potential | [11] |

| hBMSCs | Cellular ROS Levels | 10 µM and 100 µM | 30 min | Significant reduction in cellular ROS | [11] |

Table 2: Cellular effects of this compound at various concentrations and incubation times.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DPI.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from studies investigating the effect of DPI on cancer cell proliferation.[5]

Materials:

-

This compound chloride (DPI) stock solution (in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of DPI in complete cell culture medium to achieve the desired final concentrations (e.g., 0.125 µM to 4 µM). Include a vehicle control (DMSO) at the same concentration as the highest DPI treatment.

-

Remove the medium from the wells and add 100 µL of the DPI-containing medium or control medium.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is a general method for detecting changes in intracellular ROS levels following DPI treatment.[5]

Materials:

-

This compound chloride (DPI)

-

Serum-free cell culture medium

-

Carboxy-H2DCFDA (or other suitable ROS-sensitive fluorescent probe)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with the desired concentrations of DPI or vehicle control for the specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in serum-free medium containing 10 µM carboxy-H2DCFDA.

-

Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in PBS for analysis.

-

Measure the fluorescence intensity using a flow cytometer or visualize the cells under a fluorescence microscope.

Protocol 3: Assessment of Mitochondrial Respiration

This protocol provides a general framework for assessing the impact of DPI on mitochondrial function using high-resolution respirometry. This is a complex technique, and specific parameters will vary based on the instrument and cell type.[6][12][13][14]

Materials:

-

This compound chloride (DPI)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Digitonin (for cell permeabilization)

-

Mitochondrial substrates (e.g., malate, glutamate, succinate)

-

ADP

-

Inhibitors of electron transport chain complexes (e.g., rotenone, antimycin A)

Procedure:

-

Cell Preparation: Harvest and resuspend cells in respiration medium to a final concentration of approximately 1 x 10^6 cells/mL.

-

Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add the cell suspension to the chambers.

-

Baseline Respiration: Record the routine respiration of intact cells.

-

Permeabilization (Optional): To study specific mitochondrial complexes, permeabilize the cell membrane with an optimized concentration of digitonin.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Complex I-linked respiration: Add substrates for Complex I (e.g., malate and glutamate) followed by ADP to measure oxidative phosphorylation capacity.

-

DPI Titration: Add DPI at various concentrations to assess its inhibitory effect on Complex I-linked respiration.

-

Complex II-linked respiration: In the presence of the Complex I inhibitor rotenone, add the Complex II substrate succinate to measure its contribution to respiration.

-

-

Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of DPI on different stages of mitochondrial respiration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DPI and a typical experimental workflow.

Conclusion and Future Directions

This compound remains an indispensable tool for researchers investigating the multifaceted roles of flavoenzymes and reactive oxygen species in health and disease. Its broad inhibitory profile, while a potential source of off-target effects, also provides a unique opportunity to probe complex cellular redox signaling networks. As research progresses, the development of more specific NOX isoform inhibitors will be crucial for dissecting the precise contributions of each enzyme. However, the wealth of data generated using DPI has laid a critical foundation for our current understanding and will continue to be a valuable reference point for future studies in the field of redox biology. Careful experimental design, including the use of appropriate controls and complementary techniques, will ensure that DPI continues to be a powerful asset in the researcher's toolkit.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The flavin inhibitor this compound renders Trichomonas vaginalis resistant to metronidazole, inhibits thioredoxin reductase and flavin reductase, and shuts off hydrogenosomal enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]

- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kjpp.net [kjpp.net]

- 9. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer [thno.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. research.monash.edu [research.monash.edu]

Diphenyleneiodonium (DPI): A Technical Guide to its Use as a NOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool for investigating the roles of NADPH oxidases (NOX) in various physiological and pathological processes. As a potent inhibitor of flavoproteins, DPI effectively blocks the activity of NOX enzymes, which are key sources of reactive oxygen species (ROS). This technical guide provides an in-depth overview of DPI, including its mechanism of action, inhibitory concentrations, and detailed experimental protocols for its use. Furthermore, it explores the critical aspect of its off-target effects and delineates its impact on cellular signaling pathways, offering a comprehensive resource for researchers in the field.

Introduction to this compound (DPI)

This compound (DPI) is a classic and potent inhibitor of NADPH oxidases (NOX), a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] NOX enzymes play crucial roles in a multitude of cellular processes, including host defense, cell signaling, and gene expression regulation.[2] Dysregulation of NOX activity has been implicated in various diseases, making pharmacological inhibitors like DPI invaluable tools for research and potential therapeutic development.[3]

DPI acts as a general and irreversible inhibitor of flavoproteins.[4][5][6] Its mechanism of action involves the acceptance of an electron from the reduced flavin adenine dinucleotide (FAD) cofactor within the enzyme, leading to the formation of a stable phenylated-FAD adduct.[7] This covalent modification effectively inactivates the enzyme. While its broad specificity for flavoenzymes necessitates careful interpretation of experimental results, DPI remains a cornerstone for studying NOX-dependent phenomena.[8][9]

Quantitative Data: Inhibitory Potency of DPI

The inhibitory concentration (IC50) of DPI varies depending on the specific NOX isoform and the experimental system. The following tables summarize the reported IC50 values for DPI against various enzymes, highlighting its potency and promiscuity.

Table 1: IC50 Values of DPI for Human NOX Isoforms

| NOX Isoform | Assay System | IC50 Value | Reference(s) |

| NOX1 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

| NOX2 | Cell-based (O₂⁻ detection) | 1.1 µM | [11] |

| NOX2 | Cell-free | 1.24 µM | [12] |

| NOX3 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

| NOX4 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

| NOX4 | Cell-based (H₂O₂ detection) | 12.3 µM | [11] |

| NOX5 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

| NOX5 | Cell-free | 8.4 µM | [12] |

| DUOX1 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

| DUOX2 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |

Table 2: IC50 Values of DPI for Off-Target Enzymes

| Enzyme | Species/System | IC50 Value | Reference(s) |

| Macrophage Nitric Oxide Synthase (NOS) | Murine | 50-150 nM | [4][5] |

| Endothelial Nitric Oxide Synthase (eNOS) | Rabbit Aortic Rings | 300 nM | [4][5] |

| Inducible Nitric Oxide Synthase (iNOS) | Murine | 64.8 nM | [13] |

| Mitochondrial Complex I | - | - | [6][14][15] |

| Xanthine Oxidase | - | - | [6][9][14] |

| TRPA1 Activator | HEK-TRPA1 cells | 1-3 µM (EC50) | [16] |

Mechanism of Action and Specificity

DPI's primary mechanism of inhibition involves the irreversible inactivation of flavoenzymes.[4][5] The process is initiated by the reduction of DPI by the enzyme's flavin cofactor (FAD or FMN), followed by the covalent attachment of a phenyl group from DPI to the flavin moiety.[7] This modification disrupts the electron transport chain within the enzyme, thereby halting its catalytic activity.

It is crucial for researchers to recognize that DPI is not a specific inhibitor of NOX enzymes.[6][9][14] Its action extends to other flavoproteins, including:

-

Nitric Oxide Synthases (NOS): DPI potently inhibits all isoforms of NOS (nNOS, eNOS, and iNOS) in the nanomolar range.[4][5][13]

-

Mitochondrial Respiratory Chain: DPI can inhibit Complex I and III of the mitochondrial electron transport chain, which can affect cellular respiration and induce mitochondrial superoxide production.[14][17][18][19]

-

Xanthine Oxidase: This flavoenzyme is also a target of DPI inhibition.[6][9][14]

-

Other Flavoenzymes: Various other flavin-containing enzymes can be inhibited by DPI.[20]

This lack of specificity necessitates the use of appropriate controls and complementary approaches, such as genetic knockdown or the use of more specific second-generation NOX inhibitors, to definitively attribute an observed effect to NOX inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DPI as a NOX inhibitor.

General Workflow for Assessing NOX Inhibition

References

- 1. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 3. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of macrophage and endothelial cell nitric oxide synthase by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]

- 20. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Diphenyleneiodonium in Reactive Oxygen Species Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyleneiodonium (DPI) is a widely utilized pharmacological agent in the study of cellular redox biology. It is classically known as a potent, irreversible inhibitor of NADPH oxidases (NOX), a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1][2] This inhibitory action has made DPI an invaluable tool for elucidating the role of NOX-derived ROS in a myriad of physiological and pathological processes. However, the effects of DPI on cellular ROS homeostasis are complex and multifaceted, extending beyond its action on NOX enzymes. A growing body of evidence highlights its significant impact on other flavoenzymes and, notably, on mitochondrial function, where it can paradoxically both inhibit and, under certain conditions, stimulate ROS production.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms of action of DPI, its effects on various cellular systems, and detailed experimental protocols for its application in ROS research.

Core Mechanism of Action: Flavoenzyme Inhibition

DPI exerts its inhibitory effects primarily by targeting flavoenzymes, a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors for electron transfer reactions.[1][3] The proposed mechanism involves the covalent modification of the reduced flavin cofactor, leading to irreversible inactivation of the enzyme.[6]

NADPH Oxidase (NOX) Inhibition

The most well-characterized targets of DPI are the members of the NOX family of enzymes.[1][7] These enzymes play a crucial role in various cellular processes, including host defense, cell signaling, and proliferation, by generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[2][8] DPI has been shown to be a potent inhibitor of all seven human NOX isoforms.[8]

Off-Target Effects

While a powerful tool, the utility of DPI is nuanced by its lack of absolute specificity. It inhibits a range of other flavoenzymes, which can complicate the interpretation of experimental results. These off-target effects are crucial to consider when designing and interpreting studies using DPI.

Key Off-Target Enzymes:

-

Nitric Oxide Synthases (NOS): DPI is a potent and irreversible inhibitor of both inducible NOS (iNOS) and endothelial NOS (eNOS).[1]

-

Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by DPI.[1]

-

Mitochondrial Complex I (NADH-quinone oxidoreductase): DPI can inhibit Complex I of the electron transport chain, impacting mitochondrial respiration and ROS production.[3][9][10]

-

Cytochrome P450 Reductase: This enzyme, crucial for the metabolism of various compounds, is also susceptible to inhibition by DPI.[1]

The Dichotomous Role of DPI in Mitochondrial ROS Production

The influence of DPI on mitochondria is a critical aspect of its activity and a source of potential experimental confounds. Its effects are concentration-dependent and can vary between cell types.

Inhibition of Mitochondrial ROS

At concentrations typically used to inhibit NOX enzymes, DPI has been shown to decrease mitochondrial ROS production.[10][11] This is primarily attributed to its inhibition of Complex I of the electron transport chain.[10] Specifically, DPI has been observed to prevent superoxide production from Complex I during reverse electron transport without affecting forward electron transport.[9]

Induction of Mitochondrial ROS

Paradoxically, under certain conditions and at higher concentrations, DPI can induce mitochondrial superoxide production.[4][5] This can lead to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent apoptosis.[4][5] This pro-oxidant effect is thought to be a consequence of the disruption of the electron transport chain.

Quantitative Data on DPI Inhibition and Cellular Effects

The following tables summarize key quantitative data regarding the inhibitory potency of DPI and its effects on various cellular parameters.

| Target Enzyme/Process | Cell Type/System | IC50 / Effective Concentration | Reference(s) |

| NADPH Oxidase (NOX) | General | Submicromolar range | [8] |

| Intracellular NADPH Oxidase | Human Neutrophils | Lower IC50 than extracellular | [12] |

| TRPA1 Activation | HEK-TRPA1 cells | EC50 of 1 to 3 μM | [7] |

| Cell Shortening (Contraction) | Rat Cardiac Myocytes | IC50 of ≅0.17 µM | [13] |

| L-type Ca²⁺ Current | Rat Cardiac Myocytes | IC50 of ≅40.3 µM | [13] |

| Microglial Activation (LPS-induced) | Primary Midbrain Cultures | 10⁻¹³ to 10⁻¹⁴ M | [14] |

| Cellular Effect | Cell Type | DPI Concentration | Outcome | Reference(s) |

| Senescence Induction | HCT116 and MCF-7 (p53 wild-type) | 0.5 µM | Decreased ROS, upregulation of p53/p21, and induction of senescence. | [15] |

| Apoptosis Induction | HCT116 (p53-/-) | Not specified | Predominant effect over senescence. | [15] |

| Inhibition of Pro-inflammatory Cytokines (LPS-induced) | Not specified | Dose-dependent | Inhibition of TNF-α and IL-6 production. | [1] |

| DNA Single-Strand Breaks | HCT-116 cells | Not specified | Induction of DNA damage leading to apoptosis. | [16] |

| Inhibition of Heat-Shock Induced ROS | Saccharomyces cerevisiae | 25 µM | Significant inhibition of ROS production and mitochondrial membrane potential increase. | [17] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving DPI. Researchers should optimize these protocols for their specific cell types and experimental systems.

Measuring ROS Production in the Presence of DPI

Objective: To determine the effect of DPI on intracellular or mitochondrial ROS levels.

Common Probes:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA): A general indicator of cellular ROS.[18][19]

-

Dihydroethidium (DHE) / MitoSOX Red: For the detection of superoxide, with MitoSOX being targeted to the mitochondria.[20][21]

-

Amplex Red: Used in conjunction with horseradish peroxidase (HRP) to detect extracellular H₂O₂.[22][23]

-

L-012: A luminol-based chemiluminescent probe for detecting ROS.[24]

Generalized Protocol (using DCFH-DA):

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for fluorometric reading or glass-bottom dishes for microscopy).[19]

-

DPI Pre-treatment: Incubate cells with varying concentrations of DPI (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

-

ROS Induction (Optional): If studying stimulated ROS production, add the stimulus (e.g., PMA, LPS) at this stage.

-

Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA (typically 5-20 µM) in a suitable buffer (e.g., PBS or HBSS) for 30 minutes at 37°C in the dark.[19]

-

Washing: Gently wash the cells with buffer to remove excess probe.

-

Measurement: Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[19]

-

Data Analysis: Normalize the fluorescence intensity to cell number or protein content.

Cell Viability/Apoptosis Assay Following DPI Treatment

Objective: To assess the cytotoxic effects of DPI.

Common Assays:

-

MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[16]

-

Caspase Activity Assays: Measures the activity of key executioner caspases in apoptosis.[5]

-

DNA Fragmentation/TUNEL Assay: Detects late-stage apoptosis.[1]

Generalized Protocol (using Annexin V/PI):

-

Cell Treatment: Treat cells with a range of DPI concentrations for the desired duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Signaling Pathways Modulated by DPI

By altering ROS homeostasis, DPI can influence a multitude of downstream signaling pathways. The following diagram illustrates the primary inhibitory actions of DPI and its impact on key cellular signaling cascades.

Conclusion and Future Perspectives

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Apocynin and this compound Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Landscape of Diphenyleneiodonium: A Technical Guide to its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyleneiodonium (DPI) is a potent inhibitor of flavoenzymes, a class of enzymes crucial for a multitude of cellular processes. Initially characterized for its profound inhibitory effects on NADPH oxidase, its application in research has unveiled a broader spectrum of enzymatic targets. This technical guide provides an in-depth exploration of the enzyme inhibition kinetics of DPI, offering a comprehensive resource for understanding its mechanism of action, experimental evaluation, and its impact on key signaling pathways. The presented data, protocols, and pathway diagrams are intended to support researchers in designing experiments, interpreting results, and advancing drug discovery efforts where DPI or its target enzymes are of interest.

Core Enzyme Targets and Inhibition Kinetics

DPI exerts its inhibitory effects on a range of flavoenzymes, often through an irreversible mechanism. The following sections detail its interaction with key enzymatic targets, with quantitative kinetic data summarized for comparative analysis.

Data Presentation: Quantitative Inhibition Parameters

The inhibitory potency of DPI against its primary enzyme targets is presented in the tables below. These values, collated from various studies, highlight the compound's efficacy and provide a basis for experimental design.

| Enzyme Target | Organism/Tissue | Inhibition Parameter | Value | Mechanism of Inhibition |

| NADPH Oxidase | Human Neutrophils (extracellular) | IC₅₀ | ~0.237 µM[1] | Irreversible[2] |

| Human Neutrophils (intracellular) | IC₅₀ | ~0.007 µM[1] | Irreversible[2] | |

| Human Neutrophil Membranes | Kᵢ | 5.6 µM[2][3] | Time-dependent, Irreversible[2][3] | |

| Nitric Oxide Synthase (NOS) | Mouse Macrophages | IC₅₀ | 50-150 nM[4][5] | Irreversible, Time-dependent[4][5] |

| Rabbit Aortic Rings (endothelial) | IC₅₀ | 300 nM[4][5] | Irreversible[4][5] | |

| Mitochondrial Complex I | Rat Skeletal Muscle Mitochondria | - | Potent inhibitor[6][7][8] | Irreversible, requires NADH[9] |

| Cholinesterases | Human Acetylcholinesterase (AChE) | IC₅₀ | ~8 µM[10][11] | Reversible, Mixed non-competitive[10][11] |

| Human Butyrylcholinesterase (BChE) | IC₅₀ | ~0.6 µM[10][11] | Reversible, Mixed non-competitive[10][11] | |

| L-type Ca²⁺ Current | Rat Cardiac Myocytes | IC₅₀ | ~40.3 µM[12][13] | - |

| Cell Contraction | Rat Cardiac Myocytes | IC₅₀ | ~0.17 µM[12][13] | - |

Experimental Protocols

Accurate determination of enzyme inhibition kinetics is fundamental to understanding the pharmacological profile of a compound like DPI. This section provides detailed methodologies for key experiments.

NADPH Oxidase Activity Assay (Cytochrome c Reduction)

This assay measures the production of superoxide (O₂⁻) by NADPH oxidase, a key enzyme in cellular immunity and signaling.

Principle: Superoxide anions produced by NADPH oxidase reduce cytochrome c, leading to an increase in absorbance at 550 nm. The rate of this absorbance change is proportional to the enzyme's activity.

Materials:

-

Phosphate-buffered saline (PBS)

-

Cytochrome c solution (e.g., 160 µM in PBS)

-

Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant

-

This compound (DPI) solutions of varying concentrations

-

Spectrophotometer capable of reading at 550 nm

Procedure:

-

Isolate neutrophils or other cells of interest and resuspend in PBS.

-

Pre-incubate the cells with various concentrations of DPI for a specified time.

-

Add cytochrome c solution to the cell suspension.

-

Initiate the reaction by adding a stimulant (e.g., PMA).

-

Immediately measure the change in absorbance at 550 nm over time in a spectrophotometer.

-

The rate of cytochrome c reduction is calculated using the extinction coefficient for reduced cytochrome c.

-

Inhibitory effects of DPI are determined by comparing the rates in the presence and absence of the inhibitor.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This assay quantifies NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable oxidation product of nitric oxide (NO).

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured colorimetrically at 540 nm.

Materials:

-

Cell or tissue lysates

-

L-arginine (NOS substrate)

-

NADPH

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solutions

-

Spectrophotometer capable of reading at 540 nm

Procedure:

-

Prepare cell or tissue lysates containing NOS.

-

Incubate the lysates with L-arginine, NADPH, and varying concentrations of DPI.

-

After the incubation period, stop the reaction.

-

Add Griess Reagent to the samples and standards.

-

Incubate in the dark to allow for color development.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples using the standard curve.

-

NOS activity is expressed as the amount of nitrite produced per unit time per milligram of protein.

Mitochondrial Complex I Activity Assay

This colorimetric assay determines the activity of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

Principle: Complex I oxidizes NADH to NAD⁺ and transfers electrons to a specific dye, causing a change in its absorbance. The rate of this change is proportional to the enzyme's activity.

Materials:

-

Isolated mitochondria

-

NADH solution

-

Assay buffer

-

A specific dye that acts as an electron acceptor (e.g., as provided in commercial kits)

-

Rotenone (a specific Complex I inhibitor, for control)

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from cells or tissues.

-

Add the mitochondrial suspension to a microplate.

-

Add the assay buffer and varying concentrations of DPI.

-

Initiate the reaction by adding NADH.

-

Measure the change in absorbance at the specified wavelength over time.

-

To determine the specific Complex I activity, subtract the rate of reaction in the presence of rotenone from the total rate.

Cholinesterase Activity Assay (Ellman's Method)

This widely used method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][14]

Principle: The substrate acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.[1][14]

Materials:

-

Enzyme source (e.g., purified enzyme, cell lysate)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

DTNB solution

-

DPI solutions of varying concentrations

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB.

-

Add the enzyme source to the reaction mixture.

-

Add varying concentrations of DPI and pre-incubate.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Monitor the increase in absorbance at 412 nm over time.

-

The rate of the reaction is proportional to the cholinesterase activity.

Signaling Pathways and Visualization

DPI's inhibition of key enzymes has significant downstream consequences on cellular signaling. The following diagrams, generated using the DOT language, illustrate the impact of DPI on these pathways.

DPI Inhibition of NADPH Oxidase and Downstream ROS Signaling

This compound is a potent inhibitor of NADPH oxidase, a primary source of reactive oxygen species (ROS) in many cell types. By blocking NADPH oxidase, DPI attenuates the production of superoxide and downstream ROS, impacting a variety of signaling cascades involved in inflammation, cell proliferation, and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mitochondrial complex activity assays [protocols.io]

- 4. bioassaysys.com [bioassaysys.com]

- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847) | Abcam [abcam.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 13. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Diphenyleneiodonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyleneiodonium (DPI) and its salts are a class of aromatic iodonium compounds characterized by a rigid, planar dibenziodolium cationic structure. Initially recognized for their utility in organic synthesis, particularly as electrophilic arylating agents, they have garnered significant attention in the chemical biology and pharmacology fields. This is largely due to their potent inhibitory effects on a variety of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are critical mediators of cellular redox signaling. As such, DPI serves as an invaluable chemical probe for dissecting the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data and methodologies relevant to researchers in the life sciences and drug development.

Chemical Structure and Properties

The core structure of this compound consists of two phenyl rings fused by an iodonium ion, forming a tricyclic system. The positive charge is localized on the iodine atom. The properties of this compound compounds are significantly influenced by the counter-anion (X⁻).

Physicochemical Properties

The following table summarizes the key physicochemical properties of common this compound salts.

| Property | This compound Chloride | This compound Triflate | This compound Iodide |

| Molecular Formula | C₁₂H₈ClI | C₁₃H₈F₃IO₃S | C₁₂H₈I₂ |

| Molecular Weight | 314.55 g/mol [1] | 430.18 g/mol | 406.00 g/mol |

| Appearance | Off-white to pale yellow powder/crystalline solid[1][2] | White solid | White precipitate |

| Melting/Decomposition Point | 278 °C (decomposes)[3] | 200-201 °C[4] | 172–175° with vigorous decomposition[5] |

| Solubility | Soluble in DMSO (9.80-10.20 mg/mL)[1][3]. Sparingly soluble in water (0.2 mg/mL), 0.1N HCl (0.2 mg/mL), ethanol (0.2 mg/mL), and 0.1N NaOH (0.5 mg/mL)[3]. Also soluble in methanol (~100 µg/mL).[5] | Information not readily available. | Soluble in water. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound salts.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the this compound cation is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns can be influenced by the solvent and the counter-anion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a series of signals in the aromatic region (typically 110-150 ppm), corresponding to the twelve carbon atoms of the dibenziodolium core.

Infrared (IR) Spectroscopy: The IR spectrum of this compound salts will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (around 1400-1600 cm⁻¹), and C-H bending vibrations. The presence of specific counter-ions (e.g., triflate) will introduce additional characteristic peaks.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight of the this compound cation (C₁₂H₈I⁺), which has a calculated exact mass of 278.9671 m/z.

Experimental Protocols

Synthesis of this compound Salts

Several synthetic routes to this compound salts have been reported. Below are detailed protocols for a mechanochemical synthesis of various salts and a classical solution-phase synthesis of this compound iodide.

1. Mechanochemical Synthesis of this compound Salts (e.g., Triflate, Mesylate, etc.) [6]

This solvent-free method offers a high-yielding and environmentally friendly route to a variety of this compound salts.

-

Reactants:

-

2-Iodobiphenyl

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

The corresponding acid (e.g., trifluoromethanesulfonic acid for the triflate salt)

-

-

Procedure:

-

Combine 2-iodobiphenyl and the desired acid in a milling jar.

-

Add mCPBA to the mixture.

-

Mill the mixture at an appropriate frequency (e.g., 25 Hz) for a specified time (e.g., 60 minutes).

-

After milling, the resulting solid product can be collected.

-

Purification can be achieved by washing with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts.

-

2. Solution-Phase Synthesis of this compound Iodide [5]

This classical method involves the reaction of iodosobenzene and iodoxybenzene.

-

Reactants:

-

Iodosobenzene

-

Iodoxybenzene

-

1 N Sodium hydroxide solution

-

Potassium iodide

-

-

Procedure:

-

A mixture of iodosobenzene (0.1 mole) and iodoxybenzene (0.1 mole) is gently stirred in 200 mL of 1 N sodium hydroxide for 24 hours.

-

The resulting brown slurry is diluted with 1 L of cold water and stirred thoroughly.

-

The supernatant solution containing diphenyliodonium iodate is decanted through a filter.

-

The solid residue is extracted twice more with 500 mL portions of water.

-

The combined filtrates are treated with an aqueous solution of potassium iodide (0.12 mole).

-

The resulting bulky white precipitate of this compound iodide is allowed to stand for 1-2 hours with occasional shaking.

-

The precipitate is collected by suction filtration, washed with water, and dried. The reported yield is 70-72%.

-

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent. For this compound salts, which are ionic, polar solvents or solvent mixtures are often employed. Common recrystallization solvents for organic salts include alcohols (methanol, ethanol), water, and mixtures such as ethanol/water or acetone/water. The optimal solvent system for a specific this compound salt should be determined empirically.

Biological Activity and Signaling Pathways

This compound is widely recognized as a potent inhibitor of flavoenzymes, which has made it a valuable tool in cell biology and pharmacology.

Inhibition of NADPH Oxidase (NOX)

The primary biological target of DPI is the NADPH oxidase (NOX) family of enzymes. These enzymes are responsible for the regulated production of reactive oxygen species (ROS), which act as second messengers in a variety of cellular signaling pathways. DPI inhibits NOX enzymes by binding to the flavin center, thereby preventing the transfer of electrons from NADPH to oxygen.[7]

Caption: Inhibition of the NADPH Oxidase 2 (NOX2) signaling pathway by this compound (DPI).

Agonism of G Protein-Coupled Receptor 3 (GPR3)

DPI has also been identified as an agonist for the orphan G protein-coupled receptor 3 (GPR3).[8] GPR3 is constitutively active and couples to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9] DPI enhances this activity and can also trigger other GPR3-mediated signaling events, including calcium mobilization.[8][9]

Caption: GPR3 signaling pathway activated by the agonist this compound (DPI).

Application in Organic Synthesis

This compound salts are valuable reagents in organic synthesis, primarily serving as electrophilic arylating agents. They can participate in a variety of cross-coupling reactions, often under milder conditions than traditional methods using aryl halides.

Palladium-Catalyzed C-H Arylation

A prominent application of this compound salts is in palladium-catalyzed C-H activation/arylation reactions. In these reactions, a C-H bond of a substrate is functionalized with an aryl group from the iodonium salt. The mechanism is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle.[8][10][11]

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation using a this compound salt.

Safety and Handling

This compound salts should be handled with care in a laboratory setting. They are generally stable solids, but appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its derivatives are versatile molecules with significant applications in both synthetic chemistry and as pharmacological tools. Their ability to potently and selectively inhibit flavoenzymes like NADPH oxidase has made them indispensable for studying redox signaling. Furthermore, their utility as arylating agents in organic synthesis continues to be an active area of research. This guide has provided a comprehensive overview of the key chemical and structural features of this compound, along with detailed experimental protocols and an exploration of its biological and synthetic applications. It is intended to serve as a valuable resource for researchers and professionals working with this important class of compounds.

References

- 1. Tips & Tricks [chem.rochester.edu]

- 2. Activation of GPR3-β-arrestin2-PKM2 pathway in Kupffer cells stimulates glycolysis and inhibits obesity and liver pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of this compound analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. GPR3 - Wikipedia [en.wikipedia.org]

- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Diphenyleneiodonium (DPI): Discovery and Mechanism as a Flavoenzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of diphenyleneiodonium (DPI), a classical and widely utilized inhibitor of flavoenzymes. We will delve into its historical discovery, elucidate its mechanism of action, present its inhibitory profile against key enzymes, and detail the experimental protocols used for its characterization.

Discovery and Historical Context

This compound and its related diaryliodonium salts were first synthesized in the late 19th century. However, their biological significance was not recognized until the mid-20th century. Initially investigated for their antimicrobial properties, their potent biological effects hinted at a more fundamental mechanism of action.

A pivotal moment in the history of DPI was its identification as a potent inhibitor of NADPH oxidase in neutrophils in the 1980s. Researchers studying the "respiratory burst," a critical process in immune defense where neutrophils produce a barrage of reactive oxygen species (ROS) to kill pathogens, found that DPI could completely abolish this activity at micromolar concentrations. This discovery established DPI as a crucial pharmacological tool for investigating the roles of NADPH oxidase and other flavoenzymes in various physiological and pathological processes.

Mechanism of Action: Irreversible Flavoenzyme Inhibition

DPI functions primarily as an irreversible inhibitor of flavin-containing enzymes, which are a broad class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. These enzymes catalyze a wide variety of redox reactions.

The inhibitory action of DPI is a two-step process:

-

Initial Binding: DPI first binds non-covalently to the reduced form of the flavoenzyme.

-

Irreversible Covalent Modification: The reduced flavin cofactor (FADH2 or FMNH2) donates an electron to DPI. This reduction of the iodonium ion is followed by the cleavage of a carbon-iodine bond, leading to the generation of a highly reactive phenyl radical. This radical then rapidly and covalently modifies amino acid residues within the enzyme's active site, leading to its irreversible inactivation.

This mechanism-based inactivation makes DPI a particularly potent and long-lasting inhibitor.

Caption: Mechanism of irreversible inhibition of flavoenzymes by this compound (DPI).

Inhibitory Profile of DPI

DPI is a broad-spectrum inhibitor of flavoenzymes. Its efficacy varies depending on the specific enzyme and the experimental conditions. The table below summarizes the inhibitory concentrations (IC50) of DPI against several key flavoenzymes. It is important to note that as an irreversible inhibitor, the IC50 value is highly dependent on the incubation time.

Table 1: Inhibitory Profile of this compound (DPI)

| Enzyme Target | System/Organism | IC50 Value | Reference |

| NADPH Oxidase (NOX) Family | |||

| NADPH Oxidase (general) | Human Neutrophils | 1-3 µM (EC50) | [1] |

| NADPH Oxidase | Rat Cardiac Myocytes | ~0.17 µM | [2][3][4] |

| Nitric Oxide Synthase (NOS) Family | |||

| Inducible NOS (iNOS) | Bovine Chondrocytes | 0.03 µM | [5] |

| Inducible NOS (iNOS) | Murine Macrophages | 50 nM | |

| Inducible NOS (iNOS) | Murine iNOS | 64.8 nM | [6] |

| Endothelial NOS (eNOS) | Rat Thoracic Aorta | 180 nM | [7] |

| Macrophage & Endothelial NOS | Mouse & Rabbit | 50-150 nM | [8] |

| Mitochondrial Electron Transport Chain | |||

| Mitochondrial Complex I | Isolated Mitochondria | Potent Inhibition | [9][10] |

| Other Enzymes | |||

| Acetylcholinesterase | Bovine Trachea | ~8 µM | [11] |

| Butyrylcholinesterase | Bovine Trachea | ~0.6 µM | [11] |

Note: IC50 values can vary significantly based on the assay conditions, including substrate concentrations, temperature, pH, and incubation time.

Key Experimental Protocols

The characterization of DPI as a flavoenzyme inhibitor has relied on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

NADPH Oxidase Activity Assay (Neutrophil Respiratory Burst)

This protocol measures the production of superoxide (O₂⁻), the primary product of NADPH oxidase, from stimulated neutrophils.

Objective: To determine the inhibitory effect of DPI on NADPH oxidase activity in neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) - a potent activator of NADPH oxidase

-

Cytochrome c (from horse heart)

-

Superoxide dismutase (SOD)

-

This compound (DPI) dissolved in DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

-

Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Prepare reaction mixtures in a 96-well plate. For each well, add:

-

50 µL of neutrophil suspension

-

50 µL of HBSS containing 1 mg/mL cytochrome c

-

10 µL of DPI at various concentrations (or DMSO for control). Pre-incubate for 15 minutes at 37°C.

-

To determine the specificity of the assay, include control wells with 10 µL of SOD (300 U/mL).

-

-

Initiate the reaction by adding 10 µL of PMA (1 µg/mL final concentration).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 550 nm over time (e.g., every minute for 30 minutes). The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.

-

Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c (Δε = 21.1 mM⁻¹cm⁻¹).

-

The SOD-inhibitable portion of the cytochrome c reduction represents the NADPH oxidase-dependent superoxide production.

-

Plot the rate of superoxide production against the concentration of DPI to determine the IC50 value.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures the conversion of L-arginine to L-citrulline, a co-product of nitric oxide (NO) synthesis, using a radiolabeled substrate.

Objective: To quantify the inhibitory effect of DPI on NOS activity.

Materials:

-

Cell lysates or purified NOS enzyme

-

L-[³H]arginine

-

NADPH

-

FAD, FMN, and Tetrahydrobiopterin (BH₄) - essential cofactors for NOS

-

Calmodulin

-

EGTA and CaCl₂

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

DPI dissolved in DMSO

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction buffer containing HEPES, DTT, and cofactors (NADPH, FAD, FMN, BH₄, Calmodulin, CaCl₂).